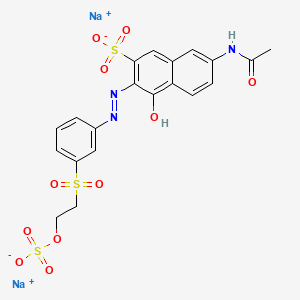
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester is a complex organic compound with the molecular formula C30H50N2O6. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Vorbereitungsmethoden
The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester involves multiple steps, including the protection of functional groups, nitration, and esterification. The synthetic route typically starts with the protection of the amino group of tyrosine, followed by the introduction of the nitro group at the para position of the aromatic ring. The final steps involve the esterification of the carboxyl group with ethanol and the attachment of the oxooctadecyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as a substrate or inhibitor, affecting various biochemical pathways. The nitro group and ester functionalities play crucial roles in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester can be compared with other tyrosine derivatives, such as:
L-Tyrosine: A naturally occurring amino acid involved in protein synthesis.
N-Acetyl-L-Tyrosine: A derivative used in dietary supplements.
Methyl-L-Tyrosine: Another derivative with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
116366-20-2 |
|---|---|
Molekularformel |
C30H50N2O6 |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
ethyl (2S)-3-(4-methoxy-3-nitrophenyl)-2-(octadecanoylamino)propanoate |
InChI |
InChI=1S/C30H50N2O6/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(33)31-26(30(34)38-5-2)23-25-21-22-28(37-3)27(24-25)32(35)36/h21-22,24,26H,4-20,23H2,1-3H3,(H,31,33)/t26-/m0/s1 |
InChI-Schlüssel |
FIRXTSXJVJDDER-SANMLTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















